8-Chloro-7-fluorochroman-4-amine 8-Chloro-7-fluorochroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496521
InChI: InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
SMILES:
Molecular Formula: C9H9ClFNO
Molecular Weight: 201.62 g/mol

8-Chloro-7-fluorochroman-4-amine

CAS No.:

Cat. No.: VC16496521

Molecular Formula: C9H9ClFNO

Molecular Weight: 201.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-7-fluorochroman-4-amine -

Specification

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
IUPAC Name 8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2
Standard InChI Key VOFLMGPYHIBKIQ-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C1N)C=CC(=C2Cl)F

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Stereochemical Features

8-Chloro-7-fluorochroman-4-amine belongs to the chroman family, a class of oxygen-containing heterocycles fused to a benzene ring. Its IUPAC name, (4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine, reflects the following structural elements :

  • Chroman backbone: A bicyclic system comprising a benzene ring fused to a dihydropyran moiety.

  • Halogen substituents: Chlorine at position 8 and fluorine at position 7 on the benzene ring.

  • Amino group: A primary amine at position 4 of the pyran ring, conferring chirality due to its (R)-configuration.

The compound’s stereochemistry is critical to its biological interactions, as enantiomeric purity often dictates binding affinity to molecular targets .

Table 1: Key Molecular Descriptors of 8-Chloro-7-fluorochroman-4-amine

PropertyValue
Molecular formulaC₉H₉ClFNO
Molecular weight201.62 g/mol
XLogP3-AA1.6
Hydrogen bond donors1 (NH₂ group)
Hydrogen bond acceptors3 (O, N, F)
Topological polar surface area35.3 Ų
Defined stereocenters1 (C4)

Data derived from PubChem computations .

Spectroscopic and Computational Identifiers

  • SMILES: C1COC2=C([C@@H]1N)C=CC(=C2Cl)F (emphasizing the (R)-configuration) .

  • InChIKey: VOFLMGPYHIBKIQ-SSDOTTSWSA-N .

  • 3D conformation: The fluorine and chlorine atoms adopt orthogonal positions relative to the chroman plane, minimizing steric clashes and optimizing electronic interactions .

Synthetic Methodologies and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis of 8-Chloro-7-fluorochroman-4-amine typically involves a multi-step sequence:

  • Chroman ring formation: Cyclization of substituted phenols with epichlorohydrin or glycidol derivatives under acidic conditions.

  • Halogenation: Sequential electrophilic substitution using chlorinating (e.g., Cl₂/FeCl₃) and fluorinating agents (e.g., Selectfluor®) to introduce Cl and F at positions 8 and 7, respectively.

  • Amination: Nucleophilic substitution or reductive amination at position 4, often employing ammonia or hydroxylamine in the presence of transition metal catalysts.

Critical Reaction Parameters:

  • Temperature: 80–120°C for halogenation steps to ensure regioselectivity.

  • Catalysts: Palladium or nickel complexes for stereoretentive amination.

  • Purification: Chromatography or recrystallization to achieve >98% enantiomeric excess .

Industrial Production Considerations

Large-scale manufacturing employs continuous-flow reactors to enhance yield (reported 75–85%) and reduce waste. Key challenges include:

  • Halogen handling: Corrosion-resistant equipment for Cl₂ and HF management.

  • Chiral resolution: Use of immobilized enzymes or chiral stationary phases in downstream processing.

Reactivity and Functionalization Pathways

Nucleophilic and Electrophilic Reactivity

The amine group at C4 participates in:

  • Acylation: Reaction with acetyl chloride to form acetamide derivatives.

  • Alkylation: Formation of secondary amines using alkyl halides.
    Halogen substituents enable:

  • Cross-coupling reactions: Suzuki-Miyaura couplings for biaryl synthesis.

  • Nucleophilic aromatic substitution: Replacement of Cl or F with amines or thiols under basic conditions.

Oxidation and Reduction Profiles

  • Oxidation: The chroman ring undergoes epoxidation or quinone formation with strong oxidants like m-CPBA.

  • Reduction: Catalytic hydrogenation saturates the benzene ring, yielding decahydro derivatives.

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (logP = 1.6) but miscible with polar aprotic solvents (DMSO, DMF) .

  • Stability: Degrades under strong acidic/basic conditions via ring-opening or dehalogenation.

Biological Activity and Mechanistic Insights

While direct pharmacological data remain limited, structural analogs exhibit:

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Anticancer potential: Topoisomerase II inhibition and apoptosis induction in vitro.

  • Neuroactive effects: Modulation of GABAₐ receptors due to halogenated aromatic systems .

Applications in Scientific Research

Medicinal Chemistry

  • Lead optimization: Halogen-amine synergy enhances target binding and pharmacokinetics .

  • Prodrug development: Amine group facilitates conjugation with promoieties for controlled release.

Materials Science

  • Liquid crystals: Chroman core enables mesophase stabilization in display technologies.

  • Polymer additives: Halogenated derivatives improve flame retardancy in plastics.

Comparative Analysis with Structural Isomers

Positional isomers (e.g., 7-Cl-8-F variants) exhibit distinct properties:

  • Reduced bioactivity: Altered halogen positioning disrupts target binding.

  • Synthetic complexity: Isomer separation requires chiral HPLC or enzymatic resolution.

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